Cyp11A1-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

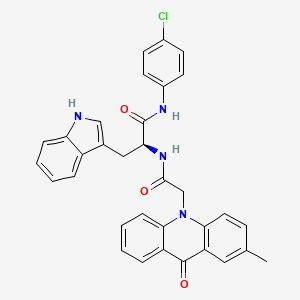

CYP11A1-IN-1 is a small molecule inhibitor specifically designed to target and inhibit the activity of the enzyme cytochrome P450 family 11 subfamily A member 1 (CYP11A1). This enzyme is crucial in the biosynthesis of steroid hormones, catalyzing the conversion of cholesterol to pregnenolone, the first step in the production of all steroid hormones. Inhibition of CYP11A1 can therefore halt the synthesis of all steroid hormones, making this compound a valuable tool in research and potential therapeutic applications, particularly in hormone-dependent cancers such as prostate and breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYP11A1-IN-1 involves several steps, starting with the selection of a suitable scaffold that can effectively bind to the active site of CYP11A1. Virtual screening and systematic structure-activity relationship optimization are employed to identify and refine the scaffold. The final compound is synthesized through a series of chemical reactions, including:

Formation of the core structure: This involves the construction of the core scaffold through reactions such as cyclization or condensation.

Functionalization: Introduction of functional groups that enhance binding affinity and selectivity. This may involve reactions such as alkylation, acylation, or halogenation.

Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

CYP11A1-IN-1 primarily undergoes reactions that involve its interaction with the active site of CYP11A1. These include:

Inhibition: this compound binds to the active site of CYP11A1, preventing the enzyme from catalyzing the conversion of cholesterol to pregnenolone.

Common Reagents and Conditions

The synthesis of this compound involves reagents such as:

Organic solvents: Used in various steps of the synthesis, including purification.

Catalysts: Employed to enhance the rate of chemical reactions.

Protecting groups: Used to protect functional groups during intermediate steps and removed in the final stages.

Major Products Formed

The primary product formed from the synthesis of this compound is the inhibitor itself. During metabolic reactions in the body, various metabolites may be formed, which can be identified and quantified using techniques such as liquid chromatography-mass spectrometry .

Scientific Research Applications

CYP11A1-IN-1 has several scientific research applications, including:

Cancer Research: Used to study the role of steroid hormones in hormone-dependent cancers such as prostate and breast cancer.

Endocrinology: Employed to investigate the biosynthesis and regulation of steroid hormones.

Drug Development: Serves as a lead compound for the development of new therapeutic agents targeting CYP11A1.

Mechanism of Action

CYP11A1-IN-1 exerts its effects by binding to the active site of CYP11A1, thereby inhibiting its enzymatic activity. This prevents the conversion of cholesterol to pregnenolone, effectively halting the synthesis of all downstream steroid hormones. The inhibition is rapid, complete, durable, and reversible, making this compound a potent inhibitor. The molecular targets involved include the active site of CYP11A1 and the pathways regulating steroid hormone biosynthesis .

Comparison with Similar Compounds

Similar Compounds

ODM-208: Another small molecule inhibitor of CYP11A1, developed through virtual screening and structure-activity relationship optimization.

Ketoconazole: A broad-spectrum antifungal agent that also inhibits CYP11A1, though with less specificity compared to CYP11A1-IN-1.

Uniqueness

This compound is unique in its high selectivity and potency as a CYP11A1 inhibitor. Unlike broader inhibitors such as ketoconazole, this compound specifically targets CYP11A1 without affecting other cytochrome P450 enzymes, reducing the risk of off-target effects. This makes it a valuable tool for research and potential therapeutic applications .

Properties

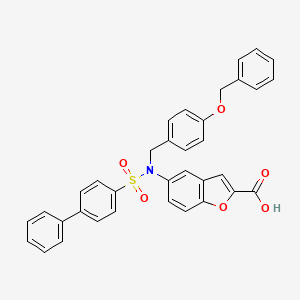

Molecular Formula |

C27H34N2O5 |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

tert-butyl 6-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]-2-azaspiro[3.3]heptane-2-carboxylate |

InChI |

InChI=1S/C27H34N2O5/c1-26(2,3)34-25(31)29-17-27(18-29)11-19(12-27)15-33-24-16-32-22(10-23(24)30)14-28-9-8-20-6-4-5-7-21(20)13-28/h4-7,10,16,19H,8-9,11-15,17-18H2,1-3H3 |

InChI Key |

FYDVRTQEHDKFTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)COC3=COC(=CC3=O)CN4CCC5=CC=CC=C5C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1As,4S,4aR,7R,7aR,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B10861586.png)

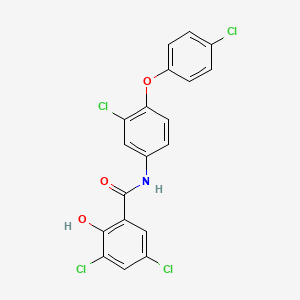

![2-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]-N-methylpyridine-4-carboxamide](/img/structure/B10861591.png)

![1-[4-[3,5-Bis(chloranyl)phenyl]-3-fluoranyl-phenyl]cyclopropane-1-carboxylic acid](/img/structure/B10861593.png)

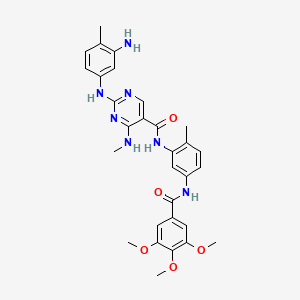

![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(8-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B10861634.png)

![(1R,4R)-N-(3,4-difluorophenyl)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10861645.png)